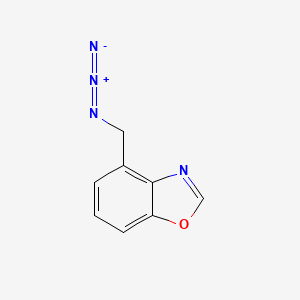
4-(Azidomethyl)-1,3-benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azidomethyl)-1,3-benzoxazole is an organic compound characterized by the presence of an azide group attached to a benzoxazole ring. Benzoxazole is a heterocyclic compound containing both nitrogen and oxygen atoms within its ring structure. The azide group, known for its high reactivity, makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)-1,3-benzoxazole typically involves the introduction of an azide group to a benzoxazole precursor. One common method is the nucleophilic substitution reaction where a halomethylbenzoxazole reacts with sodium azide under mild conditions. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to maintain consistent reaction conditions and improve safety, given the potentially explosive nature of azide compounds.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Azidomethyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Substitution: Sodium azide in DMF.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Various substituted benzoxazoles.
Cycloaddition: 1,2,3-triazoles.
Reduction: Aminomethylbenzoxazole.
Aplicaciones Científicas De Investigación
4-(Azidomethyl)-1,3-benzoxazole has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a building block in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-(Azidomethyl)-1,3-benzoxazole largely depends on the specific application and the nature of the reactions it undergoes. In cycloaddition reactions, the azide group acts as a 1,3-dipole, reacting with dipolarophiles like alkynes to form triazoles. In biological systems, the azide group can interact with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity.
Comparación Con Compuestos Similares
4-(Azidomethyl)-1,1’-biphenyl-2-yl-tetrazole: Another azide-containing compound used in the synthesis of pharmaceuticals.
4-(Azidomethyl)-1,1’-biphenyl-2-carbonitrile: Known for its use in the production of sartan drugs.
Uniqueness: 4-(Azidomethyl)-1,3-benzoxazole is unique due to its benzoxazole ring structure, which imparts distinct chemical properties and reactivity compared to other azide-containing compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C8H6N4O |
|---|---|
Peso molecular |
174.16 g/mol |
Nombre IUPAC |
4-(azidomethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H6N4O/c9-12-11-4-6-2-1-3-7-8(6)10-5-13-7/h1-3,5H,4H2 |
Clave InChI |
AXLICDJORJUFRB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC=N2)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



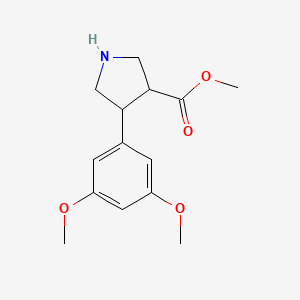
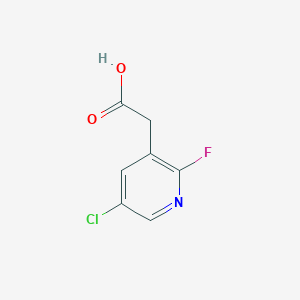
![4-[4-(1h-Imidazol-4-yl)phenyl]morpholine](/img/structure/B13537819.png)
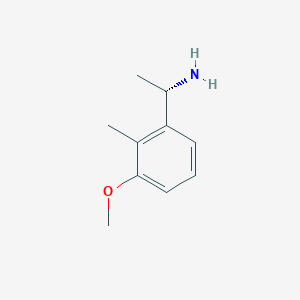





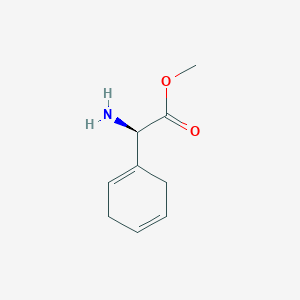
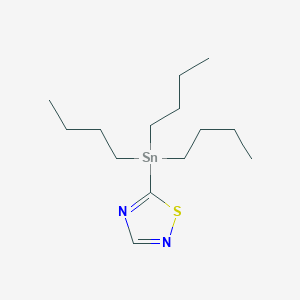
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B13537858.png)

